Cas no 1233093-70-3 (4-(2-Fluoro-5-nitrophenyl)morpholine)

4-(2-Fluoro-5-nitrophenyl)morpholine is a fluorinated nitrophenyl morpholine derivative with applications in pharmaceutical and agrochemical research. Its key structural features include a morpholine ring and a fluoro-nitro-substituted phenyl group, which contribute to its utility as an intermediate in the synthesis of bioactive compounds. The electron-withdrawing nitro and fluorine groups enhance reactivity, making it valuable for nucleophilic substitution and coupling reactions. This compound is particularly useful in the development of drug candidates and specialty chemicals due to its stability and functional group compatibility. High purity grades are available to ensure consistent performance in synthetic workflows. Proper handling is advised due to potential sensitivity to light and moisture.
4-(2-Fluoro-5-nitrophenyl)morpholine structure
1233093-70-3 structure
商品名:4-(2-Fluoro-5-nitrophenyl)morpholine
CAS番号:1233093-70-3
MF:C10H11FN2O3
メガワット:226.204345941544
CID:2854417
PubChem ID:57416095

4-(2-Fluoro-5-nitrophenyl)morpholine 化学的及び物理的性質

名前と識別子

    • 4-(2-fluoro-5-nitrophenyl)morpholine
    • 1-Fluoro-2-morpholino-4-nitrobenzene
    • 4-(2-Fluoro-5-nitro-phenyl)-morpholine
    • Morpholine, 4-(2-fluoro-5-nitrophenyl)-
    • 4-(2-Fluoro-5-nitrophenyl)morpholine
    • インチ: 1S/C10H11FN2O3/c11-9-2-1-8(13(14)15)7-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2
    • InChIKey: QAGRLLGFZROGAS-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=C(C=C1N1CCOCC1)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 226.07537038 g/mol
  • どういたいしつりょう: 226.07537038 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 253
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.3
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • ぶんしりょう: 226.20

4-(2-Fluoro-5-nitrophenyl)morpholine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-129362-1.0g
4-(2-fluoro-5-nitrophenyl)morpholine
1233093-70-3 95%
1g
$0.0 2023-06-07
Enamine
EN300-129362-0.1g
4-(2-fluoro-5-nitrophenyl)morpholine
1233093-70-3 95%
0.1g
$152.0 2023-02-15
Enamine
EN300-129362-5.0g
4-(2-fluoro-5-nitrophenyl)morpholine
1233093-70-3 95%
5.0g
$1530.0 2023-02-15
Chemenu
CM416885-1g
4-(2-fluoro-5-nitrophenyl)morpholine
1233093-70-3 95%+
1g
$653 2023-02-03
Enamine
EN300-129362-500mg
4-(2-fluoro-5-nitrophenyl)morpholine
1233093-70-3 95.0%
500mg
$407.0 2023-09-30
Enamine
EN300-129362-2500mg
4-(2-fluoro-5-nitrophenyl)morpholine
1233093-70-3 95.0%
2500mg
$1034.0 2023-09-30
Aaron
AR01A6B9-500mg
4-(2-Fluoro-5-nitrophenyl)morpholine
1233093-70-3 95%
500mg
$585.00 2025-02-09
A2B Chem LLC
AV53257-250mg
4-(2-fluoro-5-nitrophenyl)morpholine
1233093-70-3 95%
250mg
$263.00 2024-04-20
Aaron
AR01A6B9-1g
4-(2-Fluoro-5-nitrophenyl)morpholine
1233093-70-3 95%
1g
$751.00 2025-02-09
Enamine
EN300-129362-5000mg
4-(2-fluoro-5-nitrophenyl)morpholine
1233093-70-3 95.0%
5000mg
$1530.0 2023-09-30

4-(2-Fluoro-5-nitrophenyl)morpholine 関連文献

4-(2-Fluoro-5-nitrophenyl)morpholineに関する追加情報

4-(2-Fluoro-5-nitrophenyl)morpholine (CAS No. 1233093-70-3): A Comprehensive Overview

4-(2-Fluoro-5-nitrophenyl)morpholine (CAS No. 1233093-70-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, including as an intermediate in the synthesis of pharmaceuticals and as a potential therapeutic agent. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research developments surrounding 4-(2-Fluoro-5-nitrophenyl)morpholine.

Chemical Structure and Properties

4-(2-Fluoro-5-nitrophenyl)morpholine is a morpholine derivative with a fluoro-substituted nitrophenyl group attached to the morpholine ring. The molecular formula of this compound is C11H11FN2O2, and its molecular weight is approximately 226.21 g/mol. The presence of the fluoro and nitro groups imparts unique chemical and physical properties to the molecule, making it an interesting subject for both academic and industrial research.

The morpholine ring in 4-(2-Fluoro-5-nitrophenyl)morpholine provides a flexible and polar structure, which can form hydrogen bonds with other molecules. The fluoro substitution on the phenyl ring enhances the lipophilicity of the molecule, while the nitro group introduces electron-withdrawing effects that can influence the reactivity and stability of the compound. These properties make 4-(2-Fluoro-5-nitrophenyl)morpholine a valuable building block in organic synthesis.

Synthesis Methods

The synthesis of 4-(2-Fluoro-5-nitrophenyl)morpholine can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of 2-fluoro-5-nitrobenzaldehyde with morpholine in the presence of a suitable catalyst or base. This reaction typically proceeds via a nucleophilic addition followed by an intramolecular cyclization to form the desired product.

A more recent approach involves the use of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination, to introduce the morpholine moiety onto the fluoro-substituted nitrophenyl scaffold. These methods offer high yields and excellent functional group tolerance, making them suitable for large-scale production.

Biological Activities and Applications

4-(2-Fluoro-5-nitrophenyl)morpholine has been investigated for its potential biological activities, particularly in the context of drug discovery and development. One area of interest is its ability to modulate specific enzymes and receptors involved in various physiological processes.

In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of 4-(2-Fluoro-5-nitrophenyl)morpholine exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy. The fluoro and nitro substituents were found to play crucial roles in enhancing the binding affinity and selectivity of these compounds towards their target enzymes.

Beyond kinase inhibition, 4-(2-Fluoro-5-nitrophenyl)morpholine-based compounds have also shown promise as anti-inflammatory agents. A recent study published in Bioorganic & Medicinal Chemistry Letters reported that these compounds can effectively reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

Clinical Trials and Future Directions

The promising biological activities of 4-(2-Fluoro-5-nitrophenyl)morpholine-based compounds have led to their evaluation in preclinical studies and early-stage clinical trials. Several derivatives have shown favorable pharmacokinetic profiles and low toxicity, making them suitable for further development.

In a phase I clinical trial conducted by a leading pharmaceutical company, a derivative of 4-(2-Fluoro-5-nitrophenyl)morpholine was evaluated for safety and efficacy in patients with advanced solid tumors. The results indicated that the compound was well-tolerated at various dose levels and demonstrated preliminary anti-tumor activity in some patients.

Ongoing research is focused on optimizing the structure of these compounds to improve their therapeutic potential while minimizing side effects. Computational methods such as molecular docking and molecular dynamics simulations are being employed to guide rational drug design efforts.

Sustainability and Green Chemistry Considerations

In addition to its biological activities, the synthesis of 4-(2-Fluoro-5-nitrophenyl)morpholine-based compounds is being studied from a sustainability perspective. Green chemistry principles are increasingly being applied to develop more environmentally friendly synthetic routes that minimize waste generation and energy consumption.

A recent study published in Green Chemistry reported a novel catalytic method for synthesizing these compounds using recyclable catalysts under mild conditions. This approach not only reduces environmental impact but also improves process efficiency, making it attractive for industrial-scale production.

Conclusion

4-(2-Fluoro-5-nitrophenyl)morpholine (CAS No. 1233093-70-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure endows it with diverse biological activities, making it an attractive candidate for drug discovery efforts. Ongoing research continues to uncover new applications and optimize its properties for therapeutic use. As sustainable synthesis methods are developed, this compound is poised to play an increasingly important role in advancing medical treatments for various diseases.

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